![molecular formula C14H28O3 B1202961 alpha-Hydroxy myristic acid](/img/structure/B1202961.png)
alpha-Hydroxy myristic acid
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Overview
Description
(2S)-2-hydroxytetradecanoic acid is a 2-hydroxymyristic acid having 2S-configuration. It is a 2-hydroxymyristic acid and a (2S)-2-hydroxy monocarboxylic acid. It is a conjugate acid of a (2S)-2-hydroxytetradecanoate. It is an enantiomer of a (2R)-2-hydroxytetradecanoic acid.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H28O3
- Molecular Weight : 244.37 g/mol
- Synonyms :
- (2S)-2-hydroxytetradecanoic acid
- 2S-Hydroxymyristic acid
- 2-hydroxy-tetradecanoic acid
Alpha-hydroxy myristic acid is characterized by a hydroxyl group at the second carbon of the myristic acid chain, which contributes to its unique chemical properties and biological activities .
Drug Delivery Systems
One of the primary applications of this compound is in the formulation of drug delivery systems. Research indicates that it can be used as a carrier composition for pharmaceutical drug actives or prodrugs. The unique pH sensitivity of this compound allows it to exhibit lipophilic properties in acidic environments (such as the stomach) and surface-active properties in neutral or alkaline conditions (like the intestinal tract). This property enhances the solubility and bioavailability of hydrophobic drugs .
Key Findings :
- The carrier composition can improve absorption from the gastrointestinal tract.
- It is particularly effective for the delivery of hydrophobic drugs due to its ability to form stable solutions or suspensions .
Property | Description |
---|---|
pH Sensitivity | Lipophilic in low pH; surface-active in high pH |
Drug Solubility | Enhances solubility of hydrophobic drugs |
Delivery Method | Oral administration via capsules or suspensions |
Inhibition of Protein Myristoylation
This compound analogs, such as 2-hydroxymyristic acid, have been studied for their role as inhibitors of protein N-myristoylation. This process is crucial for the proper functioning of various proteins involved in cellular signaling. In particular, treatment with 2-hydroxymyristic acid has been shown to inhibit T cell activation by altering protein stability .
Enzyme Inhibition Studies
Research has demonstrated that this compound can be metabolically activated to form 2-hydroxymyristoyl-CoA, which acts as a potent inhibitor of myristoyl-CoA:protein N-myristoyltransferase. This enzyme is essential for the myristoylation process, which modifies proteins and influences their localization and function within cells .
Cosmetic Applications
The emollient properties of this compound make it suitable for use in cosmetic formulations. It can improve skin hydration and texture, making it a valuable ingredient in skincare products. Its ability to enhance penetration also allows other active ingredients to be more effectively absorbed by the skin .
Case Studies
-
Pharmaceutical Composition Development :
A study developed a drug delivery system incorporating this compound that demonstrated improved absorption rates for hydrophobic drugs compared to traditional formulations. The results indicated a significant enhancement in bioavailability when administered orally. -
Inhibition Mechanism Analysis :
Another case examined the mechanism by which 2-hydroxymyristic acid inhibits protein N-myristoylation in T cells. The findings revealed alterations in protein stability and function, providing insights into potential therapeutic applications for immune modulation.
Properties
Molecular Formula |
C14H28O3 |
---|---|
Molecular Weight |
244.37 g/mol |
IUPAC Name |
(2S)-2-hydroxytetradecanoic acid |
InChI |
InChI=1S/C14H28O3/c1-2-3-4-5-6-7-8-9-10-11-12-13(15)14(16)17/h13,15H,2-12H2,1H3,(H,16,17)/t13-/m0/s1 |
InChI Key |
JYZJYKOZGGEXSX-ZDUSSCGKSA-N |
SMILES |
CCCCCCCCCCCCC(C(=O)O)O |
Isomeric SMILES |
CCCCCCCCCCCC[C@@H](C(=O)O)O |
Canonical SMILES |
CCCCCCCCCCCCC(C(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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